molecular formula C10H18N2O2 B11816809 4-Ethyl-1-oxa-4,8-diazaspiro[5.5]undecan-5-one

4-Ethyl-1-oxa-4,8-diazaspiro[5.5]undecan-5-one

Cat. No.: B11816809
M. Wt: 198.26 g/mol
InChI Key: NGLXXWYFVSKUFM-UHFFFAOYSA-N
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Description

4-Ethyl-1-oxa-4,8-diazaspiro[55]undecan-5-one is a spirocyclic compound that features a unique structure with both oxygen and nitrogen atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-1-oxa-4,8-diazaspiro[5.5]undecan-5-one typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of an ethyl-substituted amine with a suitable di-ester can lead to the formation of the desired spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process efficiently .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1-oxa-4,8-diazaspiro[5.5]undecan-5-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce halogens or other functional groups .

Scientific Research Applications

4-Ethyl-1-oxa-4,8-diazaspiro[5.5]undecan-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethyl-1-oxa-4,8-diazaspiro[5.5]undecan-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-1-oxa-4,8-diazaspiro[5.5]undecan-5-one is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development .

Properties

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

4-ethyl-1-oxa-4,8-diazaspiro[5.5]undecan-5-one

InChI

InChI=1S/C10H18N2O2/c1-2-12-6-7-14-10(9(12)13)4-3-5-11-8-10/h11H,2-8H2,1H3

InChI Key

NGLXXWYFVSKUFM-UHFFFAOYSA-N

Canonical SMILES

CCN1CCOC2(C1=O)CCCNC2

Origin of Product

United States

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